Product packaging for 2-(2-Ethoxyethyl)-1H-indole(Cat. No.:CAS No. 141493-59-6)

2-(2-Ethoxyethyl)-1H-indole

Cat. No.: B14271407
CAS No.: 141493-59-6
M. Wt: 189.25 g/mol
InChI Key: QTYXPCZENWHBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Indole (B1671886) Core in Organic Chemistry and Chemical Biology

The indole nucleus is a prevalent scaffold in a vast number of natural and synthetic molecules, demonstrating significant biological activity. bohrium.comnih.gov Its structure, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, results in a conjugated system with notable electronic richness and aromatic stability. irjmets.com This electron-rich nature makes indole a valuable precursor in organic synthesis, as it readily undergoes selective electrophilic substitution. irjmets.com

In the realm of chemical biology, the indole core is a fundamental component of many vital biomolecules. bohrium.comirjmets.com The essential amino acid tryptophan, for instance, contains an indole moiety and serves as a biosynthetic precursor to a wide array of biologically active compounds, including neurotransmitters like serotonin (B10506) and melatonin. nih.govirjmets.com Furthermore, many indole alkaloids, which are naturally occurring compounds containing the indole structure, exhibit significant pharmacological activities. bohrium.com The indole nucleus is also the core structure of certain inhibitors of tubulin polymerization, a process crucial for cell division, highlighting its relevance in cancer research. bohrium.comnih.gov The versatility of the indole scaffold has led to its incorporation into numerous marketed drugs for a variety of therapeutic applications. bohrium.compcbiochemres.com

Overview of Functionalized Indole Derivatives in Contemporary Research

Contemporary research extensively explores functionalized indole derivatives due to their wide-ranging pharmacological potential. pcbiochemres.comnrfhh.com The strategic addition of various functional groups to the indole core allows for the fine-tuning of its chemical and physical properties, which can in turn modulate its biological activity. irjmets.com Functionalization can occur at several positions on the indole ring, with the N1, C2, and C3 positions being common sites for modification. researchgate.net

Researchers have developed a diverse array of synthetic methodologies to create libraries of functionalized indole derivatives for screening against various biological targets. bohrium.comnih.gov These derivatives have shown promise in numerous therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nrfhh.com For example, the introduction of specific substituents can enhance a compound's ability to bind to specific receptors or enzymes, leading to more potent and selective drugs. nih.gov The ongoing investigation into functionalized indoles continues to uncover new therapeutic possibilities and deepen our understanding of their structure-activity relationships. pcbiochemres.com

Rationale for Academic Investigation of 2-(2-Ethoxyethyl)-1H-indole within Indole Chemistry Context

The academic investigation of this compound is driven by the desire to understand how specific functionalization at the C2 position influences the properties and potential applications of the indole scaffold. The ethoxyethyl group at this position introduces a combination of flexibility and polarity that can significantly impact the molecule's interactions with its environment.

The presence of the ether linkage and the ethyl group can affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical factors in its chemical reactivity and biological interactions. Studying this specific derivative allows researchers to explore the effects of an alkoxyethyl substituent on the indole ring system, contributing to the broader knowledge base of structure-activity relationships within the indole class. This research can inform the design of new indole derivatives with tailored properties for various applications, from materials science to medicinal chemistry. While specific biological activities for this compound are not extensively documented in publicly available research, its structure serves as a valuable model for investigating the impact of C2-alkoxyethyl functionalization.

Chemical Data and Properties

Below is a table summarizing key chemical identifiers and properties for this compound.

PropertyValue
Molecular Formula C12H15NO
Average Mass 189.258 g/mol
Monoisotopic Mass 189.115364 g/mol
CAS Number 141493-59-6

Table 1: Chemical data for this compound. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B14271407 2-(2-Ethoxyethyl)-1H-indole CAS No. 141493-59-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141493-59-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2-ethoxyethyl)-1H-indole

InChI

InChI=1S/C12H15NO/c1-2-14-8-7-11-9-10-5-3-4-6-12(10)13-11/h3-6,9,13H,2,7-8H2,1H3

InChI Key

QTYXPCZENWHBTD-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CC2=CC=CC=C2N1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2 Ethoxyethyl 1h Indole

Reaction Mechanisms of the Indole (B1671886) Nucleus

The indole nucleus is a fused bicyclic heterocycle, consisting of a benzene (B151609) ring and a pyrrole (B145914) ring. This structure is electron-rich, making it highly susceptible to electrophilic attack, particularly at the C-3 position. However, the presence of a substituent at the C-2 position, as in 2-(2-ethoxyethyl)-1H-indole, can influence the regioselectivity of these reactions.

Electrophilic Substitution at the Indole Core (C-3 vs. C-2 vs. Benzene Ring Positions)

Electrophilic substitution is a hallmark of indole chemistry. The high electron density at the C-3 position of the indole ring makes it the most favorable site for electrophilic attack. However, in 2-substituted indoles like this compound, the C-2 position is blocked, directing electrophiles primarily to the C-3 position.

In cases where the C-3 position is also substituted, or under specific reaction conditions, electrophilic attack can occur at the benzene ring, typically at the C-4, C-5, C-6, or C-7 positions. The presence of the electron-donating nitrogen atom in the pyrrole ring activates the entire indole system towards electrophilic substitution, with the pyrrole ring being significantly more reactive than the benzene ring.

For 2-alkylindoles, second lithiation and subsequent electrophilic substitution can be directed to the 2-alkyl position. This is facilitated by the initial lithiation at the N-H position followed by treatment with carbon dioxide, which then directs the second lithiation to the alkyl group at the C-2 position. acs.orgfigshare.comacs.orgepa.gov

The table below summarizes the general reactivity of indole towards various electrophiles.

Reagent/ReactionProduct(s)Conditions
Nitration (e.g., Benzoyl nitrate)3-NitroindoleNon-acidic
Halogenation (e.g., NBS, NCS)3-HaloindoleMild
Vilsmeier-Haack ReactionIndole-3-carboxaldehydePOCl₃, DMF
Mannich Reaction3-(Dimethylaminomethyl)indole (Gramine)CH₂O, (CH₃)₂NH
Friedel-Crafts Acylation3-AcylindoleLewis acid catalyst

Nucleophilic Additions and Ring Transformations (e.g., Dearomatization)

Nucleophilic additions to the indole nucleus are less common than electrophilic substitutions due to the electron-rich nature of the ring system. However, under certain conditions, such as the presence of strong electron-withdrawing groups on the indole ring or the use of highly reactive nucleophiles, these reactions can occur.

One example is the base-catalyzed nucleophilic addition of indoles to activated olefins like vinylene carbonate, which proceeds at the N-1 position. nih.govresearchgate.netmdpi.com Gold-catalyzed reactions of o-alkynylanilines with ynamides can lead to the formation of 3-vinylindoles through a cyclization/nucleophilic addition pathway. rsc.org

Ring transformations, including dearomatization, can also be achieved. For instance, the reduction of the indole ring can lead to non-aromatic products like indolines.

Reactivity of the 2-Ethoxyethyl Side Chain

The 2-ethoxyethyl side chain of this compound offers additional sites for chemical modification, distinct from the reactivity of the indole nucleus.

Reactions at the Ether Linkage (e.g., Cleavage, Functionalization)

The ether linkage in the 2-ethoxyethyl side chain is generally stable but can be cleaved under harsh conditions. uoanbar.edu.iq Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically required to break the C-O bond of the ether. uoanbar.edu.iq This reaction would likely yield 2-(2-hydroxyethyl)-1H-indole and ethyl bromide or ethyl iodide.

Functionalization of the ether linkage without cleavage is less common but could potentially be achieved through complexation with Lewis acids or other metal centers.

Transformations of the Aliphatic Carbon Chain (e.g., Hydrogen Abstraction, Substitution Reactions)

The aliphatic carbons of the ethoxyethyl side chain are generally less reactive than the indole nucleus. However, they can undergo reactions typical of alkanes, such as free-radical halogenation or oxidation under vigorous conditions. The C-H bonds adjacent to the ether oxygen are somewhat weakened, making them more susceptible to hydrogen abstraction. rsc.org

Chlorination of the side chains of aromatic and heterocyclic ethers can be achieved using chlorine radicals at elevated temperatures. google.com This suggests that the ethoxyethyl side chain could potentially be chlorinated under such conditions.

Influence of the Ethoxyethyl Substituent on Indole Reactivity and Regioselectivity

The indole nucleus is an electron-rich heterocyclic system, making it prone to electrophilic substitution. chim.it The position of substitution is dictated by the stability of the cationic intermediate formed during the reaction. Generally, electrophilic attack is favored at the C3 position, as the resulting intermediate allows for the positive charge to be delocalized over the nitrogen atom, which is more stable than the intermediate formed from attack at the C2 position. bhu.ac.in

The presence of a substituent at the C2 position, such as the 2-ethoxyethyl group in this compound, significantly influences the reactivity and regioselectivity of the indole ring. This influence stems from a combination of electronic and steric effects exerted by the substituent.

The 2-ethoxyethyl group is primarily an electron-donating group (EDG) through inductive effects. This electron-donating nature increases the electron density of the indole ring, particularly at the C3 position, further enhancing its nucleophilicity and reactivity towards electrophiles compared to unsubstituted indole. However, the presence of the substituent at C2 sterically hinders electrophilic attack at this position. Consequently, electrophilic substitutions on 2-substituted indoles almost exclusively occur at the C3 position. bhu.ac.in

In the context of multicomponent reactions, the electronic nature of substituents on the indole ring plays a crucial role. For instance, in reactions involving aldehydes, indoles bearing electron-donating groups tend to exhibit enhanced reactivity. nih.gov This suggests that this compound would be a reactive substrate in such transformations, favoring the formation of 3-substituted products.

Below is a representative table illustrating the general regioselectivity of electrophilic substitution on indoles, which is applicable to this compound.

Reagent/ReactionPosition of Substitution on IndoleReference
Nitration (e.g., Benzoyl nitrate)C3 bhu.ac.in
Halogenation (e.g., NBS, NCS)C3 bhu.ac.in
Sulfonation (e.g., Pyridine-SO₃)C3 bhu.ac.in
Friedel-Crafts AcylationC3 bhu.ac.in
Mannich ReactionC3 bhu.ac.in
Vilsmeier-Haack FormylationC3 nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the field of computational chemistry provides powerful tools to investigate the reactivity and mechanistic pathways of indole derivatives in general. rsc.orgresearchgate.netrsc.org Density Functional Theory (DFT) is a commonly employed method for these investigations, allowing for the calculation of molecular geometries, electronic structures, and reaction energy profiles. rsc.orgrsc.org

Theoretical studies on other substituted indoles have provided valuable insights that can be extrapolated to understand the behavior of this compound. For instance, computational analyses of electrophilic substitutions on the indole ring confirm that the transition state leading to C3 substitution is energetically more favorable than that for C2 substitution. bhu.ac.in The presence of an electron-donating group at the C2 position, such as the ethoxyethyl group, would be expected to further lower the activation energy for attack at C3.

Computational models can also elucidate the role of catalysts and solvents in directing the outcome of a reaction. For example, in palladium-catalyzed cross-coupling reactions, which are used for the functionalization of indoles, DFT calculations can help to understand the regioselectivity of C-H activation and the mechanism of the catalytic cycle. longdom.org Such studies have been instrumental in designing reactions that selectively target the C2 or C3 position of the indole ring.

Furthermore, theoretical investigations into the photo-physical properties of 2-substituted indoles have utilized ab initio methods to understand their electronic transitions and fluorescence behavior. researchgate.networldscientific.comworldscientific.com These studies reveal how substituents can influence the molecular orbitals and charge transfer characteristics of the indole system. Although the ethoxyethyl group is not a chromophore, its electronic influence could be modeled to predict its effect on the photophysical properties of the indole ring.

A hypothetical computational study on the nitration of this compound could involve the following steps:

Geometry Optimization: The ground state geometries of this compound and the nitrating agent (e.g., NO₂⁺) would be optimized using a suitable DFT functional and basis set.

Transition State Search: The transition state structures for the electrophilic attack at both the C3 and other possible positions of the indole ring would be located.

Energy Profile Calculation: The relative energies of the reactants, transition states, and products would be calculated to determine the activation barriers and reaction energies for each pathway. This would provide a quantitative measure of the regioselectivity.

Analysis of Electronic Structure: Natural Bond Orbital (NBO) analysis or other methods could be used to analyze the charge distribution and orbital interactions in the ground state and transition states, providing insight into the electronic effects of the ethoxyethyl substituent.

The following table summarizes the types of computational methods and their applications in studying indole reactivity.

Computational MethodApplicationRelevant Findings for Indole ChemistryReference
Density Functional Theory (DFT)Calculation of reaction mechanisms, energy profiles, and electronic structures.Confirms the preference for electrophilic attack at C3; elucidates the role of catalysts in cross-coupling reactions. rsc.orgrsc.org
Ab initio methods (e.g., CASPT2)Investigation of photo-physical processes and electronic excited states.Explains the fluorescence and intramolecular charge transfer in substituted indoles. researchgate.networldscientific.comworldscientific.com
Molecular Dynamics (MD) SimulationsStudy of the conformational flexibility and interactions of indole derivatives with their environment (e.g., in solution or at a biological target).Provides insights into the dynamic behavior of flexible substituents.

These computational approaches are invaluable for complementing experimental studies and providing a deeper understanding of the factors that control the chemical reactivity and regioselectivity of substituted indoles like this compound.

Derivatization and Functionalization Strategies of 2 2 Ethoxyethyl 1h Indole

Functionalization at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom (N-1) of the indole ring in 2-(2-ethoxyethyl)-1H-indole possesses a reactive N-H bond, making it a prime site for functionalization. semanticscholar.org Modification at this position can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and further reactivity. semanticscholar.org

Alkylation and Acylation of the N-H bond

The N-H bond of the indole nucleus is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form a nucleophilic indolide anion. ossila.com This anion readily participates in nucleophilic substitution reactions with various electrophiles.

Alkylation: The introduction of alkyl groups at the N-1 position is a common strategy. The reaction typically involves treating the indole with a base followed by an alkyl halide. For instance, the ethoxyethyl group itself can be introduced onto an indole nitrogen, highlighting the utility of this reaction class. vu.lt This process is fundamental for creating N-substituted indole derivatives with diverse properties.

Acylation: Similarly, acylation introduces an acyl group onto the indole nitrogen, forming N-acylindoles. This is generally achieved by reacting the indole with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The resulting N-acyl group can serve as a protecting group or as a directing group for subsequent C-H functionalization reactions. libretexts.org

Table 1: General Conditions for N-Alkylation and N-Acylation of Indoles

Reaction TypeReagentsBaseSolventGeneral Outcome
N-AlkylationAlkyl Halide (R-X)NaH, KHDMF, THFN-Alkyl Indole
N-AcylationAcyl Chloride (RCOCl)Pyridine, Et₃NCH₂Cl₂, THFN-Acyl Indole

Palladium-Catalyzed N-1 Functionalization

Palladium catalysis offers a powerful and versatile method for forming C-N bonds at the indole nitrogen. semanticscholar.org These reactions, often variants of the Buchwald-Hartwig amination, allow for the introduction of aryl, heteroaryl, and vinyl groups. Intermolecular palladium(II)-catalyzed N-H functionalization has been successfully employed to synthesize N-substituted indoles. beilstein-journals.org For example, the coupling of indoles with alkenes in the presence of a Pd(OAc)₂ catalyst can yield N-prenylated indoles, a transformation that shows broad functional-group tolerance. beilstein-journals.org This approach provides access to a diverse range of N-functionalized indole derivatives under relatively mild conditions.

Functionalization at the Indole Carbon Positions (C-2, C-3, C-4 to C-7)

The carbon framework of the this compound scaffold presents multiple sites for functionalization. Due to the inherent electronic properties of the indole ring, the C-3 position is the most nucleophilic and thus the preferred site for electrophilic attack. bhu.ac.in With the C-2 position already occupied in the target molecule, this inherent reactivity at C-3 is pronounced. Functionalization of the less reactive C-4 to C-7 positions on the benzene (B151609) portion of the ring is more challenging and typically requires advanced strategies like directed C-H activation. chim.itrsc.orgnih.gov

C-H Functionalization Methodologies: Directing Group Strategies and Catalytic Systems

Direct C-H functionalization has emerged as an atom-economical and efficient tool for modifying heterocycles like indole. chim.it This approach avoids the need for pre-functionalized starting materials, such as haloindoles. However, controlling the site selectivity among the multiple C-H bonds is a significant challenge. nih.gov

Directing Group Strategies: To overcome the challenge of regioselectivity, particularly for the less reactive C-4 to C-7 positions, chemists employ directing groups (DGs). nih.gov A directing group is temporarily installed on the indole, typically at the N-1 position, to steer a metal catalyst to a specific, adjacent C-H bond for activation.

C-7 Functionalization: Installing a removable pivaloyl or N-P(O)tBu₂ group at the N-1 position can effectively direct palladium or rhodium catalysts to functionalize the C-7 position. chim.itnih.gov This strategy has been used for C-7 arylation, olefination, acylation, and alkylation. nih.gov

C-4 Functionalization: When the C-3 position is substituted with a directing group like an aldehyde or ketone, palladium-catalyzed C-H functionalization can be directed to the C-4 position. acs.orgthieme-connect.com

C-2 Functionalization: While the title compound is already C-2 substituted, it is noteworthy that directing groups such as a pyridylsulfonyl group on the indole nitrogen can direct alkenylation to the C-2 position in other indole systems. unimi.it

Catalytic Systems: A variety of transition-metal catalysts are employed for these transformations. Palladium complexes are widely used, but systems based on rhodium, ruthenium, iridium, and cobalt have also been developed to achieve specific selectivities and reactivities. nih.govthieme-connect.comchemistryviews.orgmdpi.com For instance, ruthenium catalysts have been effective in C-H arylation at various positions, depending on the directing group strategy. mdpi.com Cobalt catalysts have been used for C-2 functionalization under mild conditions, while iridium-catalyzed borylation can selectively functionalize the C-7 position of unprotected 2-substituted indoles. chemistryviews.orgmsu.edu

Table 2: Examples of Directing Groups for Site-Selective Indole C-H Functionalization

Directing Group (Position)Catalyst System (Example)Targeted PositionType of Functionalization
Pivaloyl (N-1)Pd(OAc)₂C-7Arylation, Alkenylation
N-P(O)tBu₂ (N-1)Pd(OAc)₂, Cu(OTf)₂C-7, C-6Arylation
Formyl (C-3)Pd(OAc)₂C-4Arylation
Carboxyl (C-5)Ru(p-cymene)Cl₂]₂C-4, C-6Arylation

Cross-Coupling Reactions for Incorporating Diverse Functional Groups

Traditional cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille reactions, are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov To apply these methods to this compound, a two-step sequence is typically required. First, a halogen (Br, I) or a triflate group must be introduced at a specific carbon atom (C-3, C-4, C-5, C-6, or C-7) to create a suitable coupling partner. This "handle" can then be used in a subsequent palladium-catalyzed cross-coupling reaction to introduce a wide variety of functional groups.

For example, a 3-bromo-2-(2-ethoxyethyl)-1H-indole derivative could be synthesized and then subjected to Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or vinyl group at the C-3 position. Similarly, Sonogashira coupling of a halo-indole with a terminal alkyne installs an alkynyl moiety. mdpi.com These methods provide reliable and versatile access to complex indole derivatives that are difficult to synthesize through other means. nih.gov

Site-Selective Derivatization via Electrophilic or Nucleophilic Pathways

Electrophilic Pathways: The electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution. bhu.ac.in For this compound, where the C-2 position is blocked, the C-3 position is the most reactive site for electrophiles. bhu.ac.in This selectivity is due to the formation of a more stable cationic intermediate (a 3H-indolium cation) where the positive charge can be delocalized by the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions applicable to the C-3 position include:

Vilsmeier-Haack Reaction: Introduces a formyl group (-CHO) using phosphoryl chloride and dimethylformamide.

Mannich Reaction: Installs an aminomethyl group using formaldehyde (B43269) and a secondary amine.

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation: Introduces an acyl group, although this can sometimes be challenging on unprotected indoles. libretexts.org

Nucleophilic Pathways: Direct nucleophilic substitution on an unactivated indole ring is generally not feasible. However, this type of reaction can occur under specific circumstances. core.ac.uk

Substitution on Halo-indoles: If a halogen atom is present on the ring (e.g., at C-3), it can act as a leaving group in a nucleophilic substitution reaction, particularly if the ring is activated by strong electron-withdrawing groups.

Directed ortho-Lithiation: This strategy involves the use of a directing group, often on the indole nitrogen, to facilitate deprotonation at an adjacent carbon atom using a strong organolithium base. The resulting lithiated indole is a potent nucleophile that can react with a wide range of electrophiles. While N-protection often directs lithiation to C-2, in a C-2 substituted indole, this strategy could potentially target the C-7 position. ossila.com

SN2' Reactions: In specific indole systems with a leaving group on the nitrogen and an appropriate structure, a concerted SN2' mechanism can lead to nucleophilic attack at the C-3 position. core.ac.uk

Modification of the Ethoxyethyl Side Chain for Novel Analogues

The ethoxyethyl side chain at the C2 position of the 1H-indole nucleus presents a versatile platform for structural modification, enabling the synthesis of a diverse array of novel analogues. Strategic derivatization of this side chain can significantly influence the physicochemical properties and potential applications of the resulting compounds. Key modifications include altering the chain length and introducing heteroatoms or cyclic moieties, thereby accessing new chemical space and tailored molecular architectures.

Chain Extension and Shortening Strategies

Manipulation of the length of the C2-substituent is a fundamental strategy in analogue synthesis. These modifications can be achieved through multi-step synthetic sequences, often commencing with the conversion of the ethoxyethyl group to a more reactive functional handle.

A critical precursor for both chain extension and shortening is the corresponding alcohol, 2-(2-hydroxyethyl)-1H-indole. This intermediate can be accessed via ether cleavage of this compound, typically using strong acids such as hydrobromic or hydroiodic acid. pearson.comlibretexts.org Alternatively, it can be synthesized by the reduction of 2-(1H-indol-2-yl)acetic acid esters. longdom.org

Chain Extension:

A common strategy for extending the carbon chain involves the conversion of the hydroxyl group of 2-(2-hydroxyethyl)-1H-indole into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a cyanide anion (e.g., from sodium cyanide) introduces an additional carbon atom, yielding a nitrile derivative. This nitrile can then be reduced to a primary amine or hydrolyzed to a carboxylic acid, effectively elongating the side chain by one carbon.

Further extension can be achieved by employing iterative homologation sequences or by utilizing building blocks with longer carbon chains in coupling reactions. For instance, the tosylated intermediate can be reacted with organometallic reagents in the presence of a suitable catalyst.

Chain Shortening:

Strategies for shortening the ethoxyethyl side chain are less direct and often necessitate more complex synthetic design, sometimes involving a complete reconstruction of the side chain from a different precursor. One conceptual approach involves the oxidative cleavage of a vicinal diol derived from the parent structure. However, a more practical route often starts from an indole precursor with a shorter side chain already in place, such as indole-2-carboxaldehyde.

A representative, albeit indirect, pathway to a shortened analogue (e.g., a methyl group) could involve the reduction of an indole-2-carboxylic acid derivative, which can be synthesized via various indole synthetic methods like the Reissert synthesis. derpharmachemica.com

Strategy Starting Material Key Intermediates Final Product (Example)
Chain Extension 2-(2-Hydroxyethyl)-1H-indole2-(2-Tosyloxyethyl)-1H-indole, 3-(1H-Indol-2-yl)propanenitrile2-(3-Aminopropyl)-1H-indole
Chain Shortening Indole-2-carboxaldehydeIndole-2-methanol2-Methyl-1H-indole

Introduction of Heteroatoms or Cyclic Structures into the Side Chain

The incorporation of heteroatoms (e.g., nitrogen, sulfur) or the formation of cyclic structures within the side chain can dramatically alter the polarity, hydrogen bonding capacity, and conformational rigidity of the molecule, leading to novel analogues with distinct properties.

Introduction of Heteroatoms:

The primary alcohol of 2-(2-hydroxyethyl)-1H-indole serves as a key entry point for introducing various heteroatoms.

Nitrogen: Conversion of the alcohol to a tosylate or mesylate, followed by reaction with an amine source (e.g., ammonia (B1221849), primary or secondary amines), provides access to a wide range of 2-(2-aminoethyl)-1H-indole analogues. derpharmachemica.com Direct synthesis of these aminoethyl indoles can also be achieved by the reduction of 2-(2-nitrovinyl)indoles, which are themselves prepared from the condensation of indole-2-carbaldehydes with nitromethane. derpharmachemica.com

Sulfur: The hydroxyl group can be converted to a thiol via a number of methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by conversion to a halide and subsequent displacement with a sulfur nucleophile like sodium hydrosulfide.

Introduction of Cyclic Structures:

The ethoxyethyl side chain can be functionalized and elaborated to form various cyclic structures, including carbocyclic and heterocyclic rings. This is often achieved through intramolecular cyclization reactions.

A notable example involves the intramolecular cyclization of a suitably functionalized side chain. For instance, a protected N-(2-hydroxyethyl)piperidone derivative attached to the indole core can undergo intramolecular cyclization to form a spirocyclic pyrido[1,2-a]indole system. researchgate.net This strategy highlights the potential to construct complex polycyclic systems by leveraging the reactivity of the side chain.

Another approach involves the reaction of a side chain-functionalized indole, such as 3-(2-bromoethyl)indole, with dianions generated from 1,3-dicarbonyl compounds to construct a spirocyclopropyl ring fused to a new heterocyclic ring in a one-pot reaction. researchgate.net Although this example is for a 3-substituted indole, the principle can be conceptually applied to C2-substituted analogues.

Modification Key Synthetic Strategy Example of Resulting Structure
Nitrogen Introduction Reduction of 2-(2-nitrovinyl)indoles2-(2-Aminoethyl)-1H-indole
Sulfur Introduction Conversion of hydroxyl to thiol2-(2-Thioethyl)-1H-indole
Cyclic Structure Formation Intramolecular cyclization of a functionalized side chainSpirocyclic pyrido[1,2-a]indole derivative

Advanced Characterization and Analytical Techniques for Research on 2 2 Ethoxyethyl 1h Indole

Spectroscopic Analysis for Fine Structure Determination

Spectroscopic methods are indispensable for elucidating the fine structural details of "2-(2-Ethoxyethyl)-1H-indole" by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) of protons provide insight into their local electronic environment. For "this compound," the spectrum would exhibit characteristic signals for the protons on the indole (B1671886) ring, the ethoxy group, and the ethyl chain connecting them. The aromatic protons of the indole ring typically appear in the downfield region (around 7-8 ppm), while the protons of the ethoxyethyl side chain resonate at higher field strengths. oregonstate.edu The integration of the peak areas corresponds to the number of protons in a given environment, and spin-spin coupling patterns reveal the connectivity of adjacent protons. savemyexams.com

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts of the carbon atoms in the indole ring are typically found in the range of 100-140 ppm, while the aliphatic carbons of the ethoxyethyl group appear at higher field (lower ppm values). libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the molecule. HSQC spectra correlate proton signals with the signals of the directly attached carbon atoms, providing unambiguous assignments of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole NH 7.5 - 8.5 N/A
Indole Aromatic CH 6.5 - 7.7 100 - 137
Indole C2 N/A ~135-140
Indole C3 ~6.3 ~102
-CH₂- (next to indole) 2.9 - 3.1 28 - 35
-CH₂-O- 3.6 - 3.8 68 - 72
-O-CH₂-CH₃ 3.4 - 3.6 65 - 68
-CH₃ 1.1 - 1.3 14 - 16

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation excites molecular vibrations, such as stretching and bending. researchgate.net For "this compound," the IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring around 3400 cm⁻¹. researchgate.net Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the ether linkage. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. The molecular formula for "this compound" is C₁₂H₁₅NO, which corresponds to a monoisotopic mass of approximately 189.115 g/mol . epa.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. rsc.org

Electron ionization (EI) is a common technique that can cause fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information. For "this compound," characteristic fragments would likely arise from the cleavage of the ethoxyethyl side chain.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The indole ring system has characteristic electronic transitions, typically exhibiting absorption bands in the UV region. The indole chromophore generally shows two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands, which are sensitive to substitution on the indole ring. researchgate.net

Chromatographic and Separation Methodologies for Purity and Isolation

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Purity

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ekb.eg In GC, the sample is vaporized and passed through a column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. ukaazpublications.com

GC-MS is an invaluable tool for monitoring the progress of the synthesis of "this compound" and for determining the purity of the final product. The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, and the mass spectrum provides definitive identification. imrpress.com

Table 2: Summary of Analytical Techniques for this compound

Technique Information Obtained
¹H NMR Proton environment, connectivity
¹³C NMR Carbon skeleton
2D NMR Atom connectivity (H-H, C-H)
IR/Raman Spectroscopy Functional groups, vibrational modes
Mass Spectrometry (MS) Molecular weight, fragmentation pattern
UV-Visible Spectroscopy Electronic transitions, conjugation
GC-MS Purity, separation, identification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the quantitative analysis and purification of indole derivatives due to its high resolution and sensitivity. rroij.comdrawellanalytical.com For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. nih.gov

Quantitative Analysis:

The goal of quantitative analysis is to determine the precise amount of a substance in a sample. In the context of this compound, this could be crucial for reaction monitoring, purity assessment, and quality control. A validated HPLC method would demonstrate specificity, linearity, precision, and accuracy. nih.govchula.ac.th

A typical RP-HPLC method for analyzing indole compounds involves a C18 column and a mobile phase gradient. nih.govnih.gov For instance, a gradient system using a mixture of an aqueous solvent (like water with a small percentage of acetic or formic acid to control pH) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed. nih.govsielc.com Detection is commonly performed using a UV-Vis detector, as the indole ring system has a characteristic UV absorbance. For enhanced sensitivity and specificity, a fluorescence detector can be used, with excitation and emission wavelengths set appropriately for the indole nucleus (e.g., excitation around 280 nm and emission around 350 nm). nih.gov

Purification:

HPLC is also a powerful tool for purification. eurogentec.com Preparative HPLC, which uses larger columns and higher flow rates, can be employed to isolate this compound from a crude reaction mixture. sielc.com The principle is the same as analytical HPLC, where the compound of interest is separated from impurities based on its differential partitioning between the stationary and mobile phases. Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the collected fractions can then be verified using analytical HPLC.

Below is a hypothetical data table illustrating typical parameters for the HPLC analysis of an indole derivative like this compound, based on methods for similar compounds. nih.govnih.govnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterValue/ConditionPurpose
Column C18, 4.6 x 250 mm, 5 µmStationary phase for separation
Mobile Phase A 0.1% Acetic Acid in WaterAqueous component of the mobile phase
Mobile Phase B AcetonitrileOrganic component of the mobile phase
Gradient 20% B to 100% B over 20 minTo elute compounds with varying polarities
Flow Rate 1.0 mL/minTo move the mobile phase through the column
Column Temp. 27°CTo ensure reproducible retention times
Injection Vol. 20 µLVolume of sample introduced
Detector UV at 270 nm / Fluorescence (Ex: 280 nm, Em: 350 nm)To detect and quantify the compound
Retention Time Compound-specific (e.g., ~15 min)Time taken for the compound to elute

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bioscience.fi This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the ethoxyethyl side chain relative to the indole ring.

For a successful X-ray diffraction experiment, a single crystal of high quality is required. saromics.com The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. bioscience.fi

The table below outlines the kind of crystallographic data that would be obtained from such an analysis. iucr.orggoogle.com

Table 2: Representative X-ray Crystallography Data for an Indole Derivative

ParameterExample ValueDescription
Chemical Formula C12H15NOThe elemental composition of the molecule
Formula Weight 189.26 g/mol The mass of one mole of the compound
Crystal System Monoclinic or OrthorhombicThe geometric system of the crystal lattice
Space Group e.g., P2₁/cThe symmetry group of the crystal
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)The dimensions and angles of the unit cell
Volume (V) ųThe volume of the unit cell
Z e.g., 4The number of molecules in the unit cell
Density (calculated) g/cm³The calculated density of the crystal
Hydrogen Bonding e.g., N-H···OKey intermolecular interactions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques like TGA and DSC are used to study the physical and chemical properties of a material as a function of temperature. labmanager.com They are essential for determining the thermal stability, melting point, and decomposition profile of a compound like this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as it is heated at a controlled rate. labmanager.com This analysis reveals the temperatures at which the compound decomposes. For this compound, a TGA thermogram would likely show a stable baseline until the onset of thermal degradation. The temperature at which significant weight loss begins indicates the limit of its thermal stability. researchgate.net Studies on similar indole compounds show decomposition can commence at temperatures around 150°C to over 230°C, depending on the substitution pattern. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point. science-media.org The temperature at the peak maximum is taken as the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). mdpi.comscience-media.org Following the melting peak, exothermic peaks may appear at higher temperatures, indicating decomposition. mdpi.com

The combined TGA/DSC data provides a comprehensive thermal profile of the compound. The table below summarizes the type of information obtained from these analyses, with hypothetical values based on related structures. science-media.orgresearchgate.net

Table 3: Typical Thermal Analysis Data for an Indole Derivative

Analysis TypeParameterExample ValueSignificance
DSC Melting Point (Tm)e.g., 55 - 65 °CTemperature of solid-to-liquid phase transition
DSC Enthalpy of Fusion (ΔHfus)e.g., 70 - 110 J/gEnergy required to melt the solid
TGA Onset of Decomposition (Td)e.g., > 160 °CTemperature at which thermal degradation begins
TGA Mass Loss at Tde.g., ~5%Indicates the start of significant decomposition

Mechanistic Biological Studies of Indole Derivatives with Relevance to the 2 Ethoxyethyl Moiety

Molecular Target Identification and Binding Mechanisms of Indole (B1671886) Scaffolds

Indole derivatives exert their biological effects by interacting with a wide array of molecular targets. The nature and position of substituents on the indole ring, such as a 2-ethoxyethyl group, can significantly influence binding affinity and selectivity.

The indole nucleus serves as a versatile framework for the design of potent enzyme inhibitors.

Kinases: Indole derivatives are effective in targeting multiple kinases, including PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK, which are crucial for cell proliferation. nih.govbenthamdirect.com Modifications at various positions of the indole ring have been explored to develop potent kinase inhibitors. nih.govbenthamdirect.com For instance, substitutions at the 2nd and 6th positions have led to potent CDK5 inhibitors, while modifications at the 4th position have yielded effective PI3K inhibitors. nih.gov

Topoisomerases: These enzymes are vital for DNA replication and are key targets for anticancer drugs. nih.gov Certain indole derivatives have been shown to inhibit topoisomerase II, thereby preventing the relaxation of supercoiled DNA and inducing apoptosis in cancer cells. nih.govacs.org The antiproliferative effects of some 3-methyl-2-phenyl-1H-indole analogues have been correlated with their topoisomerase II inhibitory activity. acs.org

Histone Deacetylases (HDACs): HDAC inhibitors are a promising class of anticancer agents. researchgate.net Indole-based compounds, including indole-3-butyric acid derivatives and indole-based hydroxamic acids, have been identified as potent HDAC inhibitors. researchgate.netnih.gov For example, panobinostat, an indole-based drug, is approved for myeloma therapy. researchgate.net Some indole-piperazine hybrids have shown submicromolar activity against HDAC1. jst.go.jp

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a target for hormone-dependent breast cancer therapies. frontiersin.org Indole derivatives, including 2-aryl indoles and indole aryl sulfonamides, have been developed as aromatase inhibitors. frontiersin.orgnih.gov The position of substitution on the indole ring has been shown to be critical for aromatase inhibition. frontiersin.orgnih.gov

Cyclooxygenase-2 (COX-2): Selective inhibition of COX-2 is a strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov The indole scaffold is a key feature of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). nih.gov Numerous studies have focused on developing indole derivatives as selective COX-2 inhibitors. nih.govnih.govrsc.org

Indole derivatives are known to interact with various receptors, particularly in the central nervous system (CNS) and those involved in hormonal signaling.

CNS Receptors: The indole structure is present in many compounds that act on the CNS. nih.govresearchgate.net Marketed drugs with an indole moiety, such as Binedaline, Amedalin, Pindolol, Siramesine, and Oxypertine, are used for various CNS disorders. nih.govresearchgate.net Synthetic indole derivatives have been studied as ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors, which are involved in mood, cognition, and memory. nih.gov The interaction often involves a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov

Estrogen Receptors (ER): The estrogen receptor is a key target in the treatment of breast cancer. nih.gov N-substituted 2-phenyl indoles have been investigated as ligands for the estrogen receptor. nih.gov Studies have shown that the ER can tolerate flexible tethers of varying lengths at the N-1 position of the 2-phenylindole (B188600) scaffold. nih.gov Indole-chalcone derivatives have also been explored as potential anti-breast cancer agents targeting estrogen receptor alpha (ER-α). eco-vector.combenthamdirect.com

The planar structure of the indole ring allows for intercalation into DNA, a mechanism that can lead to antitumor effects.

DNA Binding: Molecules containing an indole nucleus can interact with DNA. nih.gov Studies have shown that the indole nucleus contributes to the incorporation of molecules into DNA, and the presence of basic side chains can be important for this interaction. nih.gov The binding of some indole derivatives to calf thymus DNA has been observed to cause spectroscopic changes, indicating an interaction. nih.gov Structural analogs of the indole alkaloid vinblastine (B1199706) have been shown to bind to the minor groove of DNA. researchgate.net

Intracellular Signaling Pathway Modulation

By interacting with key molecular targets, indole derivatives can modulate various intracellular signaling pathways that control cell fate.

A significant body of research has focused on the ability of indole compounds to induce apoptosis, or programmed cell death, in cancer cells.

Indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) are well-studied natural indole compounds that induce apoptosis in a variety of human cancer cells. nih.gov

The mechanisms of apoptosis induction by indoles are multifaceted and can involve the downregulation of pro-survival pathways such as NF-κB signaling. nih.gov

Indole derivatives can also modulate the expression of proteins in the Bcl-2 family, leading to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which promotes apoptosis. nih.gov

Some indole derivatives have been shown to induce apoptosis by elevating intracellular reactive oxygen species (ROS) levels and decreasing the mitochondrial membrane potential. nih.gov

Indole derivatives can interfere with the normal progression of the cell cycle, leading to cell growth arrest.

Many indole-based compounds have demonstrated the ability to cause cell cycle arrest, often in the G2/M phase. mdpi.commdpi.com

This effect is frequently linked to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division. nih.govmdpi.com

For example, certain fluoro-substituted indole-chalcone derivatives induce G2/M phase arrest by upregulating cyclin B1. mdpi.com

Other studies have shown that some 2-(thiophen-2-yl)-1H-indole derivatives can cause cell cycle arrest at the S and G2/M phases. nih.gov

Oxidative Stress Response and Mitochondrial Protection

Indole derivatives are recognized for their potential to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leading to damage of cellular components, including lipids, proteins, and DNA. A critical target of oxidative damage is the mitochondrion, the primary site of cellular energy production and a major source of endogenous ROS.

Anti-inflammatory Pathways (e.g., NFkB/PI3/Akt/mTOR pathway modulation, COX inhibition)

Chronic inflammation is a hallmark of many diseases, and indole derivatives have been extensively investigated for their anti-inflammatory properties. nih.govcuestionesdefisioterapia.com These compounds can interfere with various signaling pathways that orchestrate the inflammatory response.

NF-κB/PI3K/Akt/mTOR Pathway Modulation:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation. nih.gov Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit the activation of NF-κB. nih.gov This inhibition can occur at multiple levels, including preventing the phosphorylation of the inhibitory protein IκBα and blocking the translocation of NF-κB into the nucleus, where it would otherwise activate pro-inflammatory genes. nih.gov

The PI3K/Akt/mTOR pathway is another critical regulator of cellular processes, including inflammation, and it often cross-talks with the NF-κB pathway. nih.gov Some indole derivatives can modulate this pathway, for example, by inhibiting the activation of Akt, a key signaling node. nih.gov The presence of a 2-ethoxyethyl side chain could influence the binding affinity and selectivity of the indole derivative for specific kinases within these pathways. The flexibility and polarity of the ethoxyethyl group might allow for optimal positioning within the active site of target proteins, thereby modulating their activity. For instance, the anti-inflammatory activity of certain brominated indoles has been linked to the inhibition of NF-κB translocation. nih.gov

COX Inhibition:

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes. The indole derivative indomethacin is a well-known non-selective COX inhibitor. researchgate.net

The structure of the substituent on the indole ring is critical for COX inhibitory activity and selectivity. Molecular docking studies on various indole derivatives have shown that they can bind to the active sites of both COX-1 and COX-2. mdpi.com The nature of the side chain influences the binding mode and affinity. For example, in a series of indole-2-amide derivatives, specific substitutions led to potent and selective COX-2 inhibition. nih.gov The 2-ethoxyethyl side chain, with its ether linkage, introduces a degree of flexibility and potential for hydrogen bonding that could be crucial for interaction with the amino acid residues in the active site of COX enzymes. The more spacious active site of COX-2 compared to COX-1 might accommodate the flexible ethoxyethyl group, potentially leading to selective inhibition. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Concepts in Indole Derivatives, with emphasis on side chain influence

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. semanticscholar.org Structure-activity relationship (SAR) studies aim to understand how these structural modifications affect the pharmacological properties of the compounds.

The side chain at the C2 position of the indole nucleus has been shown to be a critical determinant of activity for various biological targets. acs.org For instance, in a series of brominated indoles, the functional group at the C2 position was found to be less critical for the inhibition of nitric oxide (NO), PGE2, or TNFα, suggesting that the core brominated indole scaffold was the primary driver of this particular anti-inflammatory activity. nih.gov However, in other contexts, such as for cannabinoid receptor 2 (CB2) antagonists, substitution at the C2 position can significantly impact activity and selectivity. acs.org

The 2-ethoxyethyl moiety introduces several key features that can influence SAR:

Flexibility: The ether linkage and the ethyl group provide conformational flexibility, which can allow the molecule to adopt an optimal orientation for binding to its biological target.

Size and Shape: The length and bulk of the 2-ethoxyethyl side chain will influence how the molecule fits into a binding pocket.

For example, in a study of indole-2-amide derivatives as dual COX/5-LOX inhibitors, the nature of the amide substituent was crucial for activity. nih.gov While this is not a direct analogue, it highlights the importance of the C2-substituent's characteristics. It is conceivable that the ethoxyethyl group could be tailored (e.g., by altering the alkyl chain length) to optimize interactions with a specific target.

Computational Biology and In Silico Approaches in Mechanistic Research

Computational methods are invaluable tools for understanding the molecular mechanisms of drug action and for designing new therapeutic agents. researchgate.netmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For indole derivatives, docking studies have been instrumental in elucidating their binding modes with enzymes like COX-1 and COX-2. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

A molecular docking study of a 2-ethoxyethyl-substituted indole derivative would be necessary to predict its binding affinity and orientation within the active sites of inflammatory targets like COX enzymes or kinases in the NF-κB and PI3K/Akt/mTOR pathways. The flexibility of the ethoxyethyl chain would be an important parameter to consider in such simulations. Molecular dynamics (MD) simulations could further refine these models by providing insights into the dynamic stability of the ligand-protein complex over time.

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies for Enzyme Catalysis

For a more detailed understanding of enzyme-catalyzed reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. These methods treat the chemically active region of the system (e.g., the substrate and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. QM/MM studies can provide valuable information about transition states and reaction barriers in enzyme catalysis. While no specific QM/MM studies on 2-(2-ethoxyethyl)-1H-indole have been identified, this approach could, in principle, be used to investigate its interaction with and potential inhibition of enzymes like COX, providing a deeper understanding of the chemical steps involved.

Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijpsr.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

Emerging Research Avenues and Prospects for 2 2 Ethoxyethyl 1h Indole

Novel Synthetic Strategies and Methodological Refinements

The synthesis of 2-substituted indoles, including those with alkoxyethyl side chains, is an area of continuous innovation. japsonline.com Traditional methods like the Fischer and Reissert indole (B1671886) syntheses often require harsh conditions and have limitations in substrate scope. google.comwikipedia.org Modern research focuses on developing milder, more efficient, and regioselective protocols.

Recent advancements in metal-catalyzed cross-coupling reactions and C-H activation/functionalization offer promising avenues for the synthesis of 2-(2-Ethoxyethyl)-1H-indole. nih.govorganic-chemistry.org For instance, palladium-catalyzed methods have been developed for the cyclization of 2-alkynylanilines to form 2-substituted indoles. mdpi.com These methods could be adapted for the synthesis of the target compound. Another approach involves the use of directing groups on the indole nitrogen to achieve C2-selectivity in functionalization reactions. nih.govdiva-portal.org

Furthermore, multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules in a single step from simple starting materials. rsc.org An MCR strategy could potentially assemble the this compound core with high atom economy. Flow chemistry and microwave-assisted synthesis are also being explored to accelerate reaction times and improve yields for indole derivatives. doi.org

Advanced Mechanistic Elucidation in Chemical Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For transformations involving 2-substituted indoles, mechanistic studies often focus on the role of catalysts and the nature of key intermediates.

In the context of C-H functionalization, mechanistic investigations help to elucidate the factors controlling regioselectivity, particularly at the C2 position. nih.govresearchgate.net Studies on the oxidative coupling of indoles have revealed the dual role of C2-substituents in stabilizing radical intermediates and preventing homocoupling. nih.gov Understanding the mechanism of inhibition is also critical in drug development, as seen in studies of C2-aroyl indoles as IDO1 inhibitors, which utilized a combination of mass spectroscopy, QM/MM calculations, and molecular dynamics simulations. frontiersin.org Such advanced computational and experimental techniques could be applied to understand the reactivity and potential interactions of this compound.

Exploration of Undiscovered Biological Activities and Target Mechanisms

While the broader class of indole derivatives exhibits a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties, the specific bioactivity of this compound is not extensively documented. ontosight.aibeilstein-journals.org The structural features of this compound, namely the ethoxyethyl group at the C2 position, could confer unique pharmacological properties.

Future research should involve screening this compound against a diverse panel of biological targets. The indole nucleus is a privileged structure in drug discovery, known to interact with multiple receptors. nih.gov The lipophilic ethoxyethyl side chain may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability and target engagement. Identifying the specific molecular targets and understanding the mechanism of action will be crucial for any potential therapeutic applications. researchgate.net

Development of Sustainable and Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indoles. nih.govtandfonline.com This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

For the synthesis of this compound, green approaches could include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. openmedicinalchemistryjournal.comnih.govresearchgate.net Microwave-assisted organic synthesis (MAOS) is a green technique that can significantly reduce reaction times and energy consumption. tandfonline.comtandfonline.com The development of one-pot and tandem reactions also aligns with green chemistry principles by reducing the number of synthetic steps and minimizing waste. acs.org For example, a tandem Sonogashira-cyclization reaction has been successfully carried out in a nanomicellar water environment to produce 2-substituted indoles. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Indole Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research. nih.govacs.org These computational tools can be employed to accelerate the discovery of new indole derivatives, predict their properties, and optimize synthetic pathways.

In the context of this compound, AI and ML could be used to:

Predict Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed using ML algorithms to predict the biological activities of novel indole derivatives. researchgate.netarchivepp.com

De Novo Design: Generative AI models can design new indole-based compounds with desired properties. mdpi.com

Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions, helping to identify the optimal conditions for the synthesis of this compound. francis-press.comlabmanager.com

Target Identification: AI can analyze large biological datasets to identify potential protein targets for indole derivatives. nih.govmdpi.com

Drug Repurposing: AI algorithms can identify new therapeutic uses for existing drugs, a strategy that could be applied to indole compounds. mdpi.com

The integration of AI and ML promises to significantly streamline the research and development process for this compound and other related compounds. nih.govresearchgate.netnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.